molecular formula C21H17F3N2O3 B2651913 2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione CAS No. 150127-60-9

2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

Cat. No. B2651913
CAS RN: 150127-60-9
M. Wt: 402.373
InChI Key: APDVWPPTAYPKPP-UHFFFAOYSA-N
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Description

“2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione” is a complex organic compound. It is a derivative of 1,4-naphthoquinone, which is a class of organic compounds known for their wide range of applications . Quinones are redox-active structures that play an important role in bio-systems . Some amino 1,4-napthtoquinone derivatives have photochemical and electrochemical fluorescent switching properties .


Synthesis Analysis

The synthesis of 3-arylamino-1,4-naphthoquinone derivatives was carried out via the reactions of 2,3-dichloro-1,4-naphthoquinone and primary arylamines containing an electron withdrawing substituent (–CF3) on the rings at the o-, m-, and p-positions as the starting materials .


Molecular Structure Analysis

The crystal structures of both compounds were determined by the single crystal X-ray diffraction method . The molecules are non-planar: torsion angles around the N–C (naphthoquinone) bond are 32.62° and 30.61° for 1 and 2, respectively . In both crystals, hydrogen bonds N–H···O and N–H···Cl exist .


Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application to be named is the Suzuki–Miyaura-coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .

Scientific Research Applications

Chemical Interactions and Reactions

  • Naphthalene derivatives, closely related to the specified compound, show unique reactivity patterns, such as the stereoselective addition of electrophiles at specific positions on the naphthalene core. This stereodirection can be influenced by the presence of alcohol or other substituents, showcasing the compound's potential in synthesis and chemical transformations (Fujita et al., 2001).

Structural Analysis and Crystallography

  • Structural analysis of similar naphthalene-1,4-dione derivatives has been conducted through single-crystal X-ray diffraction methods, revealing non-planar molecular structures and various intermolecular hydrogen bond interactions. Such detailed structural insights are crucial for understanding the compound's behavior in different environments and potential applications in material science (Yıldırım et al., 2019).

Photophysical Properties and Applications

  • Naphthalene-1,4-dione compounds have been investigated for their photophysical properties, which are influenced by their structural configuration. These properties are significant in the fields of material science and photodynamic therapy, where the interaction of light with chemical substances is a key factor (Ambili Raj et al., 2008).

Mechanism of Action

While the specific mechanism of action for “2-Morpholino-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione” is not explicitly mentioned in the search results, it is known that some amino 1,4-napthtoquinone derivatives have potential anticancer, antibacterial, and antifungal activities .

properties

IUPAC Name

2-morpholin-4-yl-3-[3-(trifluoromethyl)anilino]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c22-21(23,24)13-4-3-5-14(12-13)25-17-18(26-8-10-29-11-9-26)20(28)16-7-2-1-6-15(16)19(17)27/h1-7,12,25H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDVWPPTAYPKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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